tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as isoquinoline derivatives.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroisoquinoline ring back to the isoquinoline structure.
Reduction: Further reduction of the compound to modify its functional groups.
Substitution: Introduction of different substituents on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield isoquinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which is a simple heterocyclic aromatic organic compound.
Quinoline: A structural isomer of isoquinoline with similar properties.
Dihydroisoquinoline Derivatives: Compounds with similar structures but different substituents.
Uniqueness
tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is unique due to its specific functional groups and the tert-butyl protection, which can influence its reactivity and stability compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl 8-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-11(18)13-7-5-6-12-8-9-17(10-14(12)13)15(19)20-16(2,3)4/h5-7H,8-10H2,1-4H3 |
InChI Key |
WTKBFXKXEKQLHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1CN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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